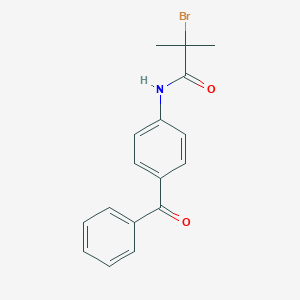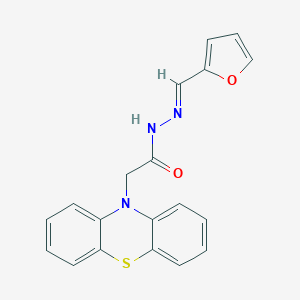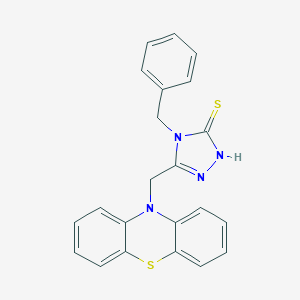
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as 'BMPA' and is a member of the amide class of organic compounds. BMPA has a molecular formula of C16H15BrNO2 and a molecular weight of 341.2 g/mol.
Wirkmechanismus
BMPA is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDACs are important regulators of gene expression, and their inhibition has been linked to various biological processes, including cell differentiation, apoptosis, and cell cycle arrest. BMPA binds to the active site of HDAC and prevents the deacetylation of histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
BMPA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. BMPA has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
BMPA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving BMPA. One potential area of research is the development of BMPA analogs with improved solubility and potency. Additionally, BMPA could be used in combination with other compounds to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of BMPA and its potential applications in various disease states.
Synthesemethoden
The synthesis of BMPA involves the reaction between 4-bromobenzoyl chloride and 2-amino-2-methylpropanoic acid. The reaction takes place in the presence of a base, typically triethylamine, and a solvent such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure BMPA.
Wissenschaftliche Forschungsanwendungen
BMPA has been used in various scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including amides, esters, and imines. BMPA has also been used in the preparation of chiral building blocks and as a catalyst in organic reactions.
Eigenschaften
Molekularformel |
C17H16BrNO2 |
|---|---|
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide |
InChI |
InChI=1S/C17H16BrNO2/c1-17(2,18)16(21)19-14-10-8-13(9-11-14)15(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21) |
InChI-Schlüssel |
MKYMZDFSXVOOIO-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)Br |
Kanonische SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)

![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)



![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)
![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)